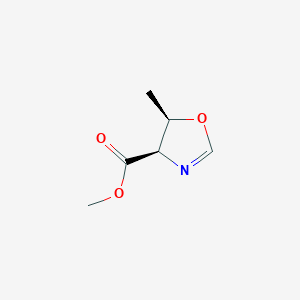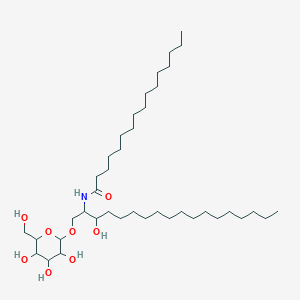
3-羟基戊二酸
描述
科学研究应用
3-羟基戊二酸具有多种科学研究应用:
作用机制
3-羟基戊二酸主要通过其在氨基酸分解代谢中的作用发挥其作用。 它是由谷氨酰辅酶A脱氢酶介导的赖氨酸和色氨酸的分解代谢产生的 . 该化合物会在大脑和其他组织中积累,导致神经毒性效应,如兴奋毒性、氧化应激和氧化还原稳态的破坏 . 这些效应主要是由于其与谷氨酸(大脑中主要的兴奋性神经递质)的结构相似性 .
生化分析
Biochemical Properties
3-Hydroxyglutaric acid is an intermediate in amino acid catabolism . It is produced endogenously at high amounts in patients affected by glutaric acidemia type 1 . This disease is a neurometabolic error of metabolism caused by inherited deficient activity of the mitochondrial complex glutaryl-CoA dehydrogenase (GCDH) . GCDH catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA and CO2 during the catabolism of L-lysine, L-hydroxylysine, and L-tryptophan .
Cellular Effects
3-Hydroxyglutaric acid has been shown to have a direct effect on neuronal receptors . Experimental data indicate that 3-Hydroxyglutaric acid induces excitotoxicity, possibly due to its similar chemical structure to glutamate, the main excitatory neurotransmitter . It also disrupts redox homeostasis, increasing the production of mitochondrial reactive species, decreasing cellular antioxidant defenses, and inducing oxidative damage to biomolecules . Furthermore, it impairs bioenergetics by inhibiting mitochondrial respiration and compromising the citric acid cycle activity .
Molecular Mechanism
The molecular mechanism of 3-Hydroxyglutaric acid involves several pathways. It induces excitotoxicity, possibly due to its similar chemical structure to glutamate . It disrupts redox homeostasis, increasing the production of mitochondrial reactive species, decreasing cellular antioxidant defenses, and inducing oxidative damage to biomolecules . It also impairs bioenergetics by inhibiting mitochondrial respiration and compromising the citric acid cycle activity .
Temporal Effects in Laboratory Settings
In humans, 3-Hydroxyglutaric acid levels increase when the enzyme glutaryl-CoA dehydrogenase (GCDH) is deficient . A drop in GCDH activity prompts an increase in the amount of 3-Hydroxyglutaric acid in biofluids (urine, blood, and cerebrospinal fluid) and tissues, notably in the brain .
Dosage Effects in Animal Models
While there are no specific studies detailing the dosage effects of 3-Hydroxyglutaric acid in animal models, it’s known that high levels of 3-Hydroxyglutaric acid in the brain may cause excitotoxicity, oxidative stress, bioenergetics dysfunction, reactive astrogliosis, blood-brain barrier breakage, and vascular alterations .
Metabolic Pathways
3-Hydroxyglutaric acid is involved in the catabolism of the amino acids lysine and tryptophan, as well as hydroxylysine . Both lysine and tryptophan converge onto 2-oxoadipic acid, the precursor of glutaryl-CoA . The conversion of glutaryl-CoA to crotonyl-CoA by GCDH enables their further conversion into acetyl-CoA .
Transport and Distribution
The sodium-dependent dicarboxylate cotransporter 3 (NaDC3) has been identified to mediate the translocation of 3-Hydroxyglutaric acid . This concerted action of NaDC3 may be important for the directed uptake and excretion of 3-Hydroxyglutaric acid in kidney proximal tubule cells .
Subcellular Localization
The exact subcellular localization of 3-Hydroxyglutaric acid is not abundantly clear in the literature. It is known that once produced mainly from lysine, it cannot leave the central nervous system because of very limited efflux, therefore, accumulating in this tissue .
准备方法
化学反应分析
反应类型
3-羟基戊二酸会发生各种化学反应,包括:
氧化: 此反应会导致戊二酸的形成。
还原: 还原反应可以将3-羟基戊二酸转化为其他羟基酸。
取代: 取代反应可以在羟基处发生,导致不同衍生物的形成。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 通常使用硼氢化钠和氢化铝锂等还原剂。
取代: 根据所需产物,可以使用各种亲核试剂进行取代反应。
主要产物
氧化: 戊二酸。
还原: 各种羟基酸衍生物。
取代: 不同的取代戊二酸衍生物。
相似化合物的比较
属性
IUPAC Name |
3-hydroxypentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c6-3(1-4(7)8)2-5(9)10/h3,6H,1-2H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHYXNSQOIDNTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CC(=O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00213239 | |
| Record name | 3-Hydroxypentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00213239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Hydroxyglutaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000428 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
638-18-6 | |
| Record name | 3-Hydroxyglutaric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=638-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxyglutaric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-hydroxyglutaric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04594 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-Hydroxypentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00213239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxypentanedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXYGLUTARIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3FG9S37DY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Hydroxyglutaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000428 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















